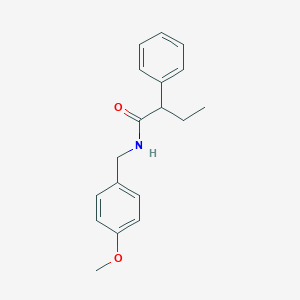
N-(2-ethoxyphenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-phenoxyacetamide (EPA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPA is a white crystalline powder with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. In addition, N-(2-ethoxyphenyl)-2-phenoxyacetamide has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-phenoxyacetamide exerts its pharmacological effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-phenoxyacetamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N-(2-ethoxyphenyl)-2-phenoxyacetamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-(2-ethoxyphenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in animal models. In addition, the exact dose-response relationship of N-(2-ethoxyphenyl)-2-phenoxyacetamide is not well established, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-2-phenoxyacetamide. One area of interest is the potential use of N-(2-ethoxyphenyl)-2-phenoxyacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel analogs of N-(2-ethoxyphenyl)-2-phenoxyacetamide with improved pharmacological properties. Additionally, the exact mechanism of action of N-(2-ethoxyphenyl)-2-phenoxyacetamide needs to be further elucidated to better understand its therapeutic potential.
Synthesis Methods
N-(2-ethoxyphenyl)-2-phenoxyacetamide can be synthesized by the reaction of 2-phenoxyacetic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with ethyl iodide to produce N-(2-ethoxyphenyl)-2-phenoxyacetamide. The synthesis of N-(2-ethoxyphenyl)-2-phenoxyacetamide has been reported in several research articles, and the yield of the reaction is typically high.
properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H17NO3/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
SEICWCFFAKBIPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





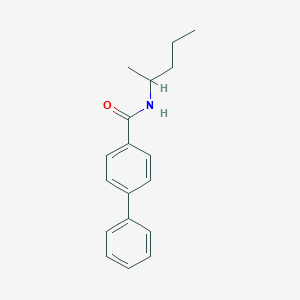
amine](/img/structure/B291338.png)
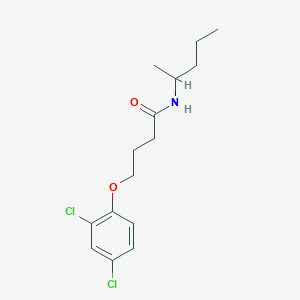

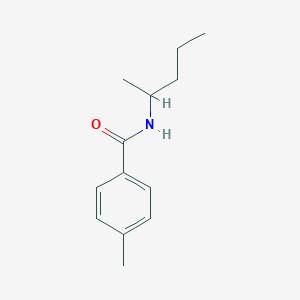
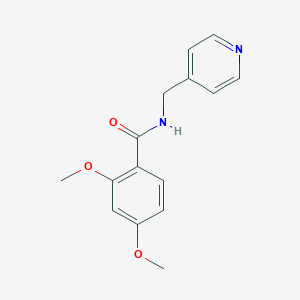

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)



